molecular formula C6H4ClNaO2S B6320523 Sodium 3-chlorobenzenesulfinate CAS No. 15946-37-9

Sodium 3-chlorobenzenesulfinate

Cat. No.: B6320523
CAS No.: 15946-37-9
M. Wt: 198.60 g/mol
InChI Key: UOTGBXBCOKAEKI-UHFFFAOYSA-M
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Description

Sodium 3-chlorobenzenesulfinate is an organosulfur compound with the molecular formula C₆H₄ClNaO₂S. It is a sodium salt of 3-chlorobenzenesulfinic acid and is commonly used in various chemical reactions and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-chlorobenzenesulfinate can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation reactions. For instance, nitrobenzene can be sulfonated using sulfur trioxide in the presence of a catalyst like sodium tungstate. The resulting sulfonation product is then neutralized with sodium hydroxide to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-chlorobenzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 3-chlorobenzenesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-chlorobenzenesulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

  • Sodium 4-chlorobenzenesulfinate
  • Sodium 3-nitrobenzenesulfinate
  • Sodium 4-methoxybenzenesulfinate

Comparison: Sodium 3-chlorobenzenesulfinate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For example, sodium 4-chlorobenzenesulfinate has a different substitution pattern, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

sodium;3-chlorobenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S.Na/c7-5-2-1-3-6(4-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTGBXBCOKAEKI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3-chlorobenzenesulfonyl chloride (3.0 g) in dioxane (40 mL) was treated with a mixture of sodium hydrogen carbonate (2.7 g), sodium sulfite (3.6 g) and water (20 mL), and the resulting mixture was stirred at 75° C. for 30 minutes. The mixture was cooled to room temperature and concentrated under reduced pressure. The residue was triturated with ethanol to afford the title compound as a white solid (0.20 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of sodium sulphite (627 mg, 4.98 mmol) and sodium bicarbonate (418 mg, 4.98 mmol) in water (13 mL) was stirred vigorously with 3-chlorobenzenesulfonyl chloride (500 mg, 2.36 mmol) at 0° C. for 30 min then heated at 65° C. for 3 h. After cooling to ambient temperature, the reaction mixture was washed with dichloromethane (2×20 mL) and lyophilized. The resulting white solid was stirred with methanol (10 mL) for 5 min and the insoluble inorganic salts removed by filtration. The filtrate was concentrated in vacuo to approximately 3 mL and an equal volume of diethyl ether added. The precipitated solid containing residual inorganic salts was filtered and set aside. The remaining filtrate was diluted with excess diethyl ether, filtered and the filtered solid dried in vacuo to give sodium 3-chloro-benzenesulfinate (306 mg, 65%) as a white solid: 1H NMR (DMSO-d6, 300 MHz) δ 7.43 (br s, 1H), 7.35-7.39 (m, 1H), 7.32 (d, J=7.2 Hz, 1H), 7.26 (dt, J=7.5, 1.8 Hz, 1H).
Quantity
627 mg
Type
reactant
Reaction Step One
Quantity
418 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One

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